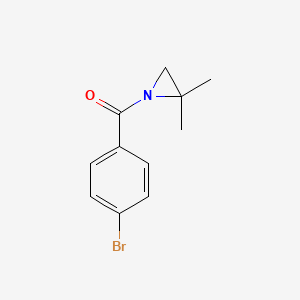
Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-bromobenzoyl group attached to the aziridine ring, along with two methyl groups at the 2-position. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl- typically involves the reaction of 4-bromobenzoyl chloride with 2,2-dimethylaziridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-bromobenzoyl chloride+2,2-dimethylaziridineEt3NAziridine, 1-(4-bromobenzoyl)-2,2-dimethyl-+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 4-bromobenzoyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-opening reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of β-amino compounds.
Oxidation and reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ring-opening reactions: Nucleophiles such as water, alcohols, or amines under acidic or basic conditions.
Oxidation and reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoyl derivatives.
Ring-opening reactions: Formation of β-amino alcohols, β-amino ethers, or β-amino amides.
Oxidation and reduction: Formation of N-oxides or primary/secondary amines.
Wissenschaftliche Forschungsanwendungen
Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl- involves its high reactivity due to the strained aziridine ring. The compound can interact with nucleophiles, leading to ring-opening reactions that form reactive intermediates. These intermediates can then interact with biological targets, such as enzymes or receptors, to exert their effects. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine, 1-(4-chlorobenzoyl)-2,2-dimethyl-: Similar structure but with a chlorine atom instead of bromine.
Aziridine, 1-(4-methylbenzoyl)-2,2-dimethyl-: Similar structure but with a methyl group instead of bromine.
Aziridine, 1-(4-nitrobenzoyl)-2,2-dimethyl-: Similar structure but with a nitro group instead of bromine.
Uniqueness
Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
Eigenschaften
CAS-Nummer |
32158-85-3 |
|---|---|
Molekularformel |
C11H12BrNO |
Molekulargewicht |
254.12 g/mol |
IUPAC-Name |
(4-bromophenyl)-(2,2-dimethylaziridin-1-yl)methanone |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)7-13(11)10(14)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
YFQNCWNOYBKNKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN1C(=O)C2=CC=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


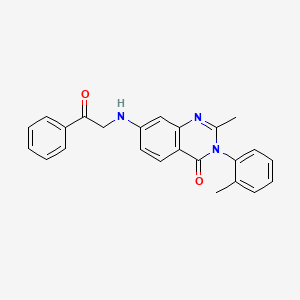
![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)
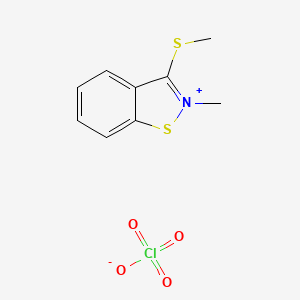

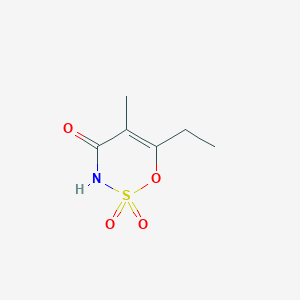
![[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate](/img/structure/B14684541.png)
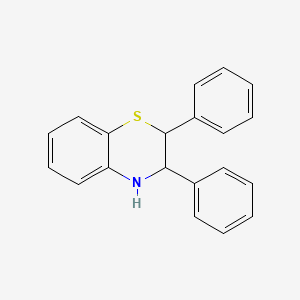

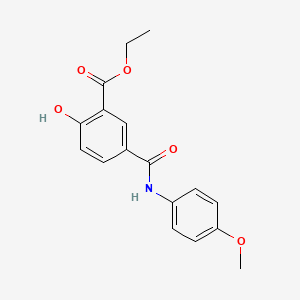
![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)

![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)

![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)
